2,3-Bis(bromomethyl)-1,4-dimethoxybenzene

Descripción general

Descripción

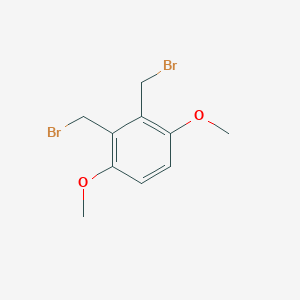

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two bromomethyl groups and two methoxy groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene typically involves the bromination of 2,3-dimethyl-1,4-dimethoxybenzene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl groups to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2,3-dimethyl-1,4-dimethoxybenzene.

Oxidation: Formation of 2,3-bis(formyl)-1,4-dimethoxybenzene or 2,3-bis(carboxy)-1,4-dimethoxybenzene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursors for Complex Molecules

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene serves as a versatile precursor in the synthesis of various organic compounds. It can be transformed into sulfur-functionalized benzoquinones, which are valuable intermediates in organic synthesis. The compound's bromomethyl groups facilitate nucleophilic substitutions and further transformations into more complex structures .

2. Electrophilic Aromatic Substitution

The presence of two methoxy groups on the benzene ring enhances the reactivity of this compound towards electrophilic aromatic substitution reactions. This characteristic allows for selective bromination and other electrophilic additions, leading to a variety of derivatives useful in pharmaceuticals and agrochemicals .

Electrochemical Applications

1. Co-Electrolysis Processes

Recent studies have shown that this compound can be utilized in co-electrolysis processes. This method involves the simultaneous electrochemical reduction of dimethyl maleate with the compound, allowing for the generation of quinonoid derivatives at lower potentials than typically required for similar reactions. This feature makes it advantageous for developing new materials with specific electronic properties .

2. Cyclic Voltammetry Studies

Cyclic voltammetry has been employed to study the electrochemical behavior of this compound. The compound exhibits distinct reduction peaks that can be correlated with its structural features and reactivity patterns. Such studies provide insights into its potential as a redox-active material in organic electronics and energy storage applications .

Case Studies

Case Study 1: Synthesis of Sulfur-Functionalized Compounds

A detailed study demonstrated the conversion of this compound into sulfur-containing benzoquinone derivatives. The reaction conditions were optimized to yield high purity products suitable for further applications in organic synthesis and material science .

Case Study 2: Electrochemical Characterization

In another investigation, researchers explored the electrochemical properties of this compound through controlled potential electrolysis. The results indicated that this compound could serve as an effective precursor for generating polymeric materials via electrochemical polymerization processes .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene in biological systems involves the interaction of its bromomethyl groups with nucleophilic sites in biomolecules. This can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The methoxy groups may also contribute to its overall reactivity and biological activity by influencing the compound’s electronic properties.

Comparación Con Compuestos Similares

2,3-Bis(bromomethyl)naphthalene: Similar structure but with a naphthalene core instead of a benzene ring.

2,3-Bis(bromomethyl)quinoxaline: Contains a quinoxaline ring, offering different electronic and steric properties.

2,3-Bis(bromomethyl)thiophene: Features a thiophene ring, which can impart unique reactivity and applications.

Uniqueness: 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on a benzene ring

Actividad Biológica

2,3-Bis(bromomethyl)-1,4-dimethoxybenzene is a synthetic compound characterized by its dual bromomethyl and methoxy substitutions on a benzene ring. Its molecular formula is with a molecular weight of 324.01 g/mol. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural features of this compound significantly influence its reactivity and biological activity. The presence of bromomethyl groups enhances electrophilicity, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.01 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the bromination of 2,3-dimethyl-1,4-dimethoxybenzene using N-bromosuccinimide (NBS). Alternative solvents such as 1,1,1-trichloroethane and benzotrifluoride have been explored to enhance yield and selectivity during the reaction process .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been evaluated against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Bacillus subtilis | 8 | 16 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

In addition to its antimicrobial effects, studies have shown that this compound may possess anticancer properties . Research has focused on its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular pathways associated with cell growth and survival.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways.

- Anticancer Mechanism : It may induce oxidative stress or interfere with signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

- Antibacterial Evaluation : A study conducted on various derivatives of dimethoxybenzene highlighted the superior efficacy of this compound against resistant strains of bacteria .

- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines, suggesting potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

2,3-bis(bromomethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESOQRFWCAJXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296412 | |

| Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19164-83-1 | |

| Record name | 2,4-dimethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.